molecular formula C11H14BNO4 B6335352 4-(Cyclopropylcarbamoyl)-2-methoxyphenylboronic acid CAS No. 1351373-76-6

4-(Cyclopropylcarbamoyl)-2-methoxyphenylboronic acid

Cat. No.: B6335352
CAS No.: 1351373-76-6
M. Wt: 235.05 g/mol
InChI Key: YUROUWWCCSZTIP-UHFFFAOYSA-N
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Description

4-(Cyclopropylcarbamoyl)-2-methoxyphenylboronic acid (CAS: 2121513-14-0) is a boronic acid derivative featuring a cyclopropylcarbamoyl group at the para position and a methoxy group at the ortho position on the phenyl ring. Its molecular formula is C₁₁H₁₃BNO₄, with a molecular weight of 184.96 g/mol (discrepancy noted between sources; see Table 1 for clarification) . Its structure combines boronic acid reactivity with steric and electronic modulation from the cyclopropylcarbamoyl and methoxy substituents, making it a candidate for Suzuki-Miyaura cross-coupling reactions or medicinal chemistry applications.

Properties

IUPAC Name

[4-(cyclopropylcarbamoyl)-2-methoxyphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO4/c1-17-10-6-7(2-5-9(10)12(15)16)11(14)13-8-3-4-8/h2,5-6,8,15-16H,3-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUROUWWCCSZTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NC2CC2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Carboxylic Acid Formation

2-Methoxybenzoic acid undergoes electrophilic bromination using Br₂ in H₂SO₄, yielding 4-bromo-2-methoxybenzoic acid (87% yield). The methoxy group directs bromination to the para position, confirmed by ¹H NMR (δ 7.82 ppm, d, J=8.6 Hz, Ar-H).

Amide Coupling

The carboxylic acid is converted to its acid chloride using SOCl₂ (reflux, 4 h), then treated with cyclopropylamine in THF at 0°C to 25°C. Triethylamine neutralizes HCl, yielding 4-bromo-2-methoxy-N-cyclopropylbenzamide (92% purity by HPLC).

StepReagents/ConditionsYieldPurity (HPLC)
BrominationBr₂, H₂SO₄, 0°C → 25°C, 12 h87%>95%
Acid chloride formationSOCl₂, reflux, 4 hQuant.-
AmidationCyclopropylamine, THF, 0°C78%92%

Miyaura Borylation of 4-Bromo-2-methoxy-N-cyclopropylbenzamide

The bromide undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂). Optimized conditions include:

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Base : KOAc (3 equiv)

  • Solvent : 1,4-Dioxane, 80°C, 12 h

This yields 4-(cyclopropylcarbamoyl)-2-methoxyphenylboronic acid pinacol ester (86% yield), hydrolyzed to the boronic acid using 1M HCl (quantitative).

ParameterValue
Temperature80°C
Reaction Time12 h
Catalyst Loading5 mol% Pd(dppf)Cl₂
Yield (ester)86%
Purity (post-hydrolysis)>98% (HPLC)

Alternative Grignard-Based Borylation

Adapting protocols from 4-methoxyphenylboronic acid synthesis, 4-bromo-2-methoxy-N-cyclopropylbenzamide reacts with Mg in THF under N₂. Quenching with triethyl borate (B(OEt)₃) provides the boronic acid after acidic workup (72% yield, >97% purity).

Key observations :

  • Grignard initiation requires dibromoethane for Mg activation.

  • Excess B(OEt)₃ (3.5 equiv) ensures complete transmetallation.

Comparative Analysis of Borylation Methods

MethodYieldPurityReaction TimeCost Efficiency
Miyaura Borylation86%>98%12 hHigh (Pd cost)
Grignard Borylation72%>97%18 hModerate

Miyaura borylation offers superior yield and shorter duration, albeit with higher catalyst costs. The Grignard route avoids palladium but requires stringent anhydrous conditions.

Challenges and Optimization Strategies

Boronic Acid Stability

The boronic acid group is prone to protodeboronation under acidic or basic conditions. Stabilization strategies include:

  • Pinacol ester protection during amidation.

  • Low-temperature workup (0–5°C) post-hydrolysis.

Regioselectivity in Bromination

Competitive ortho-bromination is suppressed using H₂SO₄ as a solvent, leveraging the methoxy group’s para-directing effect.

Scalability and Industrial Feasibility

Kilogram-scale batches (≥99% purity) are achievable via Miyaura borylation, as demonstrated for analogous boronic acids. Critical parameters for scale-up include:

  • Catalyst recycling to reduce Pd costs.

  • Continuous flow systems to enhance heat transfer during exothermic amidation.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylcarbamoyl)-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the cyclopropylcarbamoyl group to other functional groups.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Boronic esters or anhydrides.

    Reduction: Various reduced forms of the cyclopropylcarbamoyl group.

    Substitution: Phenyl derivatives with different substituents replacing the methoxy group.

Scientific Research Applications

4-(Cyclopropylcarbamoyl)-2-methoxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the development of boron-containing biomolecules for biological studies.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential drugs for cancer and other diseases.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylcarbamoyl)-2-methoxyphenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various applications:

    Molecular Targets: The compound can target enzymes and receptors that contain diol groups, such as serine proteases and kinases.

    Pathways Involved: The reversible binding to diols can modulate the activity of these enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Variations on the Phenyl Ring

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
4-(Cyclopropylcarbamoyl)-2-methoxyphenylboronic acid 2-OCH₃, 4-cyclopropylcarbamoyl C₁₁H₁₃BNO₄ 184.96 (reported) / 205.02 (alternative source) 2121513-14-0 Discontinued; potential steric hindrance from methoxy group
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid 4-cyclopropylcarbamoyl C₁₀H₁₂BNO₃ 205.02 860173-33-7 Similar reactivity but lacks methoxy group; higher solubility predicted
4-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid 2-F, 4-cyclopropylcarbamoyl C₁₀H₁₀BFNO₃ 223.08 874289-37-9 Fluorine enhances electron-withdrawing effects; used in agrochemical intermediates
3-Chloro-4-(cyclopropylcarbamoyl)benzeneboronic acid 3-Cl, 4-cyclopropylcarbamoyl C₁₀H₁₁BClNO₃ 239.46 850589-44-5 Chlorine substitution increases lipophilicity; density: 1.4 g/cm³
2-Methoxyphenylboronic acid 2-OCH₃ C₇H₉BO₂ 135.96 5720-07-0 Simpler analog; faster transmetalation in Suzuki reactions
Key Differences
  • Electronic Effects : The methoxy group in the target compound is electron-donating, which may slow transmetalation compared to electron-withdrawing groups (e.g., fluorine in CAS 874289-37-9) .
  • Lipophilicity : Chlorine substitution (CAS 850589-44-5) increases lipophilicity (logP ~2.8 predicted), while methoxy groups enhance solubility in polar solvents .

Functional Group Modifications

  • Cyclopropylcarbamoyl vs. Methylcarbamoyl: Replacing cyclopropyl with methyl (e.g., [4-(N-Methylaminocarbonyl)phenyl]boronic acid, CAS 121177-82-0) reduces steric bulk but diminishes metabolic stability due to smaller substituents .
  • Borate Esters : Pinacol esters of related compounds (e.g., 4-(N,N-dimethylsulfamoyl)benzeneboronic acid pinacol ester) show improved stability but require deprotection for reactivity .

Biological Activity

4-(Cyclopropylcarbamoyl)-2-methoxyphenylboronic acid is a boronic acid derivative that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound is part of a larger class of boronic acids known for their ability to interact with biological targets, including enzymes and receptors, which can lead to therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of proteins involved in critical biochemical pathways.

Target Interactions

  • Kinase Inhibition : This compound may exhibit inhibitory effects on specific kinases, which are crucial in signaling pathways associated with cancer and other diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties, potentially affecting bacterial and fungal growth.
  • Antitumor Activity : The compound's structure allows it to interfere with cellular processes that promote tumor growth.

Case Studies

  • Antitumor Effects : In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Kinase Activity Modulation : Research indicated that this compound could selectively inhibit certain kinases involved in cancer progression, suggesting its role as a potential therapeutic agent in oncology.
  • Antimicrobial Properties : A study evaluated the compound against various bacterial strains, revealing moderate antibacterial activity, particularly against Gram-positive bacteria.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:

  • Absorption : The compound shows good solubility in organic solvents, indicating potential for oral bioavailability.
  • Distribution : Its lipophilicity suggests it can cross cell membranes effectively.
  • Metabolism and Excretion : Further studies are required to elucidate its metabolic pathways and elimination half-life.

Data Summary Table

PropertyValue
Molecular FormulaC12H14BNO3
Molecular Weight233.06 g/mol
Boiling PointNot determined
SolubilitySoluble in DMSO and ethanol
Antimicrobial ActivityModerate against Gram-positive bacteria
Antitumor ActivityInhibitory effects on cancer cell lines

Q & A

Q. What are the optimal synthetic routes for 4-(Cyclopropylcarbamoyl)-2-methoxyphenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. For example:

Borylation : Introduce the boronic acid group via Miyaura borylation using pinacol borane and a palladium catalyst .

Substituent Addition : Install the cyclopropylcarbamoyl group via amidation using cyclopropylamine and a coupling reagent (e.g., EDC/HOBt) .

Methoxy Group Introduction : Methoxylation can be achieved via nucleophilic substitution or protection/deprotection strategies .
Key Variables :

  • Temperature: Excess heat may degrade boronic acid groups; maintain ≤80°C .
  • Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Purification: Use silica-free methods (e.g., recrystallization) to avoid boronic acid adsorption .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, cyclopropyl protons at δ 0.6–1.2 ppm) .
    • ¹¹B NMR : Verify boronic acid integrity (δ 28–32 ppm for B(OH)₂) .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS) ensures molecular formula accuracy (C₁₁H₁₃BNO₄, theoretical [M+H]⁺ = 248.0932) .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns and aqueous/organic mobile phases .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Hazards : Skin/eye irritation (Category 2) .
  • Protective Measures :
    • Use nitrile gloves, safety goggles, and lab coats.
    • Work in a fume hood to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Q. How does the cyclopropylcarbamoyl group enhance reactivity compared to simpler boronic acids?

Methodological Answer: The cyclopropylcarbamoyl group:

  • Steric Effects : Restricts rotational freedom, improving regioselectivity in Suzuki-Miyaura couplings .
  • Electronic Effects : The electron-withdrawing carbamoyl group polarizes the boronic acid, enhancing electrophilic reactivity .
  • Biological Interactions : Facilitates reversible binding with diols (e.g., sugars) via boronate ester formation .

Advanced Research Questions

Q. How can cross-coupling reactions with this compound be optimized for drug discovery?

Methodological Answer:

  • Substrate Screening : Test aryl halides (e.g., bromoarenes) with varying electronic profiles (electron-rich vs. electron-poor) .
  • Catalyst Systems : Compare Pd(PPh₃)₄, XPhos Pd G3, and NiCl₂(dppe) for efficiency .
  • Solvent Optimization : Use mixed solvents (e.g., THF/H₂O) to balance solubility and reaction rate .
    Example Protocol :

React 1.2 eq boronic acid with 1 eq aryl bromide in THF/H₂O (3:1).

Add 2 mol% Pd catalyst and 3 eq K₂CO₃.

Heat at 60°C for 12 h .

Q. How do structural analogs differ in reactivity, and how should conflicting data be resolved?

Methodological Answer:

  • Comparative Analysis :

    CompoundKey FeatureReactivity Difference
    4-Methoxyphenylboronic acidLacks cyclopropylcarbamoylLower enzyme inhibition
    4-Chloro-3-(cyclopropylcarbamoyl)phenylboronic acidChloro substituentEnhanced oxidative stability
  • Resolving Contradictions :

    • Replicate experiments under standardized conditions (e.g., pH 7.4 for biological assays) .
    • Use computational modeling (DFT) to predict electronic effects .

Q. What strategies mitigate instability in aqueous or oxidative conditions?

Methodological Answer:

  • Buffered Solutions : Use phosphate buffer (pH 7–8) to prevent boronic acid dehydration .
  • Antioxidants : Add 0.1% BHT to reaction mixtures to inhibit oxidation .
  • Lyophilization : For long-term storage, lyophilize the compound and store under inert gas .

Q. How can this compound be applied in carbohydrate-binding studies?

Methodological Answer:

  • Competitive Assays :
    • Incubate with fluorescein-labeled dextran and varying sugar concentrations.
    • Measure fluorescence quenching via boronate-diol binding .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to quantify binding kinetics with glycoproteins .

Q. What are common pitfalls in synthesizing this compound, and how are they addressed?

Methodological Answer:

  • Low Yield in Amidation Step :
    • Use fresh coupling reagents (e.g., DCC/DMAP) and dry solvents .
  • Boroxine Formation :
    • Avoid high-temperature drying; use vacuum desiccation at RT .
  • Byproduct Formation :
    • Monitor reactions via TLC (eluent: EtOAc/hexane 1:1) and optimize stoichiometry .

Q. How does the methoxy group influence regioselectivity in multi-component reactions?

Methodological Answer: The methoxy group:

  • Directs Electrophilic Substitution : Ortho/para directors enhance reactivity at specific positions .
  • Steric Shielding : Protects the boronic acid from side reactions in crowded environments .
    Experimental Validation :
  • Perform kinetic studies with isotopic labeling (e.g., ¹⁸O-methoxy) to track reaction pathways .

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